N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. This compound is classified under heterocyclic compounds, which are characterized by the presence of a ring structure containing at least one atom that is not carbon.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and other chemical marketplaces. Its molecular formula is C19H13N2O4, with a molecular weight of approximately 341.31 g/mol, indicating a relatively high degree of complexity typical of synthetic organic compounds used in advanced research settings.
N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide falls into several classifications:
The synthesis of N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide typically involves multiple synthetic steps that may require advanced reagents and controlled conditions.
The molecular structure of N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | C19H13N2O4 |
Molecular Weight | 341.31 g/mol |
InChI | InChI=1S/C19H13N2O4 |
SMILES | Cc1ccccc1C(=O)N(C(=O)C2=CC=CC=C2)C(=O)N1C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C) |
This data highlights the intricate arrangement of atoms within the compound, which contributes to its chemical properties and potential biological activity.
The compound can undergo various chemical reactions typical for heterocycles and carboxamides:
These reactions require careful control of conditions such as temperature and pH to optimize yield and selectivity while minimizing side products.
While specific mechanisms for N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-y}furan-2-carboxamide are not extensively documented in current literature, compounds with similar structures often exhibit interactions with biological targets through various pathways:
Relevant data on these properties is crucial for handling and application in laboratory settings.
N-{9-methyl-10-oxo-2-oza-9 azatricyclo[9.4.0.0^{3,8}]pentadeca - 1(11), 3(8), 4, 6, 12 ,14 - hexaen - 13 - yl}furan - 2 - carboxamide has potential applications in various scientific fields:
This compound represents a significant area of interest for ongoing research into novel therapeutic agents and materials science innovations due to its complex structure and potential biological activities .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: